molecular formula C8H10N2O B092900 1-Acetyl-2-phenylhydrazine CAS No. 114-83-0

1-Acetyl-2-phenylhydrazine

Cat. No. B092900
CAS RN: 114-83-0
M. Wt: 150.18 g/mol
InChI Key: UICBCXONCUFSOI-UHFFFAOYSA-N
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Description

1-Acetyl-2-phenylhydrazine is a chemical compound that serves as an accelerator in anaerobic adhesives and has been studied for its reactions in the presence of transition metal ions . It is also a structural component in the synthesis of various biologically active compounds, including those with anti-inflammatory and antimicrobial properties . The compound has been implicated in the synthesis of derivatives with potential environmental significance due to its presence in common mushrooms and its role in tumor induction in animal models .

Synthesis Analysis

The synthesis of 1-Acetyl-2-phenylhydrazine derivatives has been explored in several contexts. For instance, it is used in the oxidative [3 + 2] annulation with maleimides catalyzed by rhodium(III) to produce pyrrolo[3,4-b]indole-1,3-diones . Additionally, it is involved in the synthesis of novel pyrazole derivatives bearing urea, thiourea, and sulfonamide moieties, which have shown promising biological activities . The compound has also been used to synthesize 1-[2-(1-phenyl-1H-tetrazole-5-yl)-thio]acetylhydrazine derivatives with plant growth regulating activity .

Molecular Structure Analysis

The molecular structure of 1-Acetyl-2-phenylhydrazine and its derivatives has been a subject of study, with X-ray diffraction being used to determine the crystal structure of related compounds . Conformational analysis of similar molecules, such as 1-acetyl-2-methylhydrazine, has been performed using spectroscopy and quantum chemical calculations, revealing insights into the stability of different conformers .

Chemical Reactions Analysis

1-Acetyl-2-phenylhydrazine undergoes various chemical reactions, including those influenced by the presence of metal ions like copper(II) and iron(III), which affect the cure mechanism in anaerobic adhesives . The compound also participates in C-H activation reactions catalyzed by rhodium(III) in water, with mechanistic studies providing insights into the reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Acetyl-2-phenylhydrazine derivatives are crucial for their application in synthesis and biological activity. For example, the stability of the compound and its derivatives under different conditions can influence their reactivity and the efficiency of the synthesis processes . The compound's reactivity in the presence of transition metals and its role in the formation of complex structures with potential biological activities are significant aspects of its chemical properties .

Scientific Research Applications

Hematopoietic System Studies

  • Summary of Application : AcPhHZ is used to induce haemolytic anaemia for studies of the hematopoietic system . Haemolytic anaemia is a condition where red blood cells are destroyed faster than they can be made, and studying this condition can provide insights into the functioning of the hematopoietic system, which is responsible for the formation of blood cellular components.
  • Methods of Application : AcPhHZ reacts with oxyhaemoglobin to form free radicals . These free radicals can cause damage to red blood cells, leading to their premature destruction and the onset of haemolytic anaemia. The specific experimental procedures and technical parameters would depend on the exact nature of the study being conducted.

Vascular Tumor Research

  • Summary of Application : AcPhHZ is used as a vascular tumor initiator in experimental animal models .
  • Results or Outcomes : The use of AcPhHZ in these studies can lead to the development of vascular tumors in the animal models . This can provide valuable insights into the mechanisms of tumor formation and progression, and potentially inform the development of new cancer treatments.

Safety And Hazards

1-Acetyl-2-phenylhydrazine may cause respiratory irritation . It is also known to react with azo and diazo compounds to generate toxic gases .

Future Directions

While there is limited information available on the future directions of 1-Acetyl-2-phenylhydrazine, its ability to generate free radicals and induce hemolytic anemia could potentially be leveraged in the development of new therapeutic strategies or in the study of hematopoietic disorders .

properties

IUPAC Name

N'-phenylacetohydrazide
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InChI

InChI=1S/C8H10N2O/c1-7(11)9-10-8-5-3-2-4-6-8/h2-6,10H,1H3,(H,9,11)
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InChI Key

UICBCXONCUFSOI-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)NNC1=CC=CC=C1
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Molecular Formula

C8H10N2O
Record name 1-ACETYL-2-PHENYLHYDRAZIDE
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DSSTOX Substance ID

DTXSID1020015
Record name 1-Acetyl-2-phenylhydrazine
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Molecular Weight

150.18 g/mol
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Physical Description

1-acetyl-2-phenylhydrazide appears as colorless prisms or white solid. (NTP, 1992), Colorless or white solid; [CAMEO] Off-white powder; [MSDSonline]
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Very soluble in water and ethanol. Soluble in benzene, chloroform. Slightly soluble in trifluoroacetic acid and ether., In water, 1.8X10+4 mg/L at 25 °C /Estimated/
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Vapor Pressure

0.000073 [mmHg], 7.3X10-5 mm Hg at 25 °C /Estimated/
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Product Name

1-Acetyl-2-phenylhydrazine

Color/Form

Hexagonal prisms

CAS RN

114-83-0
Record name 1-ACETYL-2-PHENYLHYDRAZIDE
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Melting Point

264 to 270 °F (NTP, 1992), 131 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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